(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
- The compound’s systematic name is 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid .
- It belongs to the class of benzodioxoles .
- The molecular formula is C12H14O6 , with an average mass of approximately 254.24 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the sources I accessed.
- further research may reveal additional information.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
Anticancer Activity: Some derivatives of this compound have been evaluated for their antiproliferative activity against cancer cells .
Biological Studies: Researchers may explore its interactions with cellular components and biological pathways.
Pharmacology: Investigating potential drug-like properties.
Mechanism of Action
- The exact mechanism remains elusive due to limited data.
- Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons or a list of similar compounds.
- its unique structure—combining benzodioxole and oxiran functionalities—sets it apart.
Remember that this compound’s detailed information might be scarce, but I encourage you to explore additional scientific literature for more insights
Properties
Molecular Formula |
C20H19BrO8 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C20H19BrO8/c1-23-10-6-5-9(7-11(10)24-2)15-18(29-15)14(22)12-13(21)17(26-4)20-19(16(12)25-3)27-8-28-20/h5-7,15,18H,8H2,1-4H3 |
InChI Key |
WYCAVTDVMLMKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C4=C(C(=C3Br)OC)OCO4)OC)OC |
Origin of Product |
United States |
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